2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
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Overview
Description
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) attached to a nitrogen atom (N). The compound’s structure includes a sulfonyl group, a methyl group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide typically involves multiple steps:
Formation of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of aniline derivatives with sulfonyl chlorides under basic conditions.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the sulfonylated aniline derivative with a methylphenylmethyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific pathways like the cyclooxygenase (COX) pathway.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-acetamide: Similar structure but lacks the sulfonyl group.
N-(2-methylphenyl)-acetamide: Similar structure but lacks the sulfonyl group and has a different substitution pattern on the aromatic ring.
N-methylsulfonyl aniline: Contains the sulfonyl group but lacks the acetamide moiety.
Uniqueness
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide is unique due to the combination of its sulfonyl, acetamide, and methylphenylmethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-8-10-17(11-9-14)20(24(3,22)23)13-18(21)19-12-16-7-5-4-6-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUROGHQLALPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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